molecular formula C14H11N3O2S2 B2809664 3-(1H-pyrrol-1-yl)-N'-(2-thienylcarbonyl)-2-thiophenecarbohydrazide CAS No. 672952-10-2

3-(1H-pyrrol-1-yl)-N'-(2-thienylcarbonyl)-2-thiophenecarbohydrazide

Cat. No.: B2809664
CAS No.: 672952-10-2
M. Wt: 317.38
InChI Key: FUNWZWUDXMTSRA-UHFFFAOYSA-N
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Description

3-(1H-pyrrol-1-yl)-N’-(2-thienylcarbonyl)-2-thiophenecarbohydrazide is a complex organic compound that features a pyrrole ring, a thiophene ring, and a carbohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrrol-1-yl)-N’-(2-thienylcarbonyl)-2-thiophenecarbohydrazide typically involves multi-step organic reactions. One common method includes the reaction of 3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide with 2-thienylcarbonyl chloride under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. Continuous flow reactors might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(1H-pyrrol-1-yl)-N’-(2-thienylcarbonyl)-2-thiophenecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

3-(1H-pyrrol-1-yl)-N’-(2-thienylcarbonyl)-2-thiophenecarbohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-(1H-pyrrol-1-yl)-N’-(2-thienylcarbonyl)-2-thiophenecarbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • O1-(2-thienylcarbonyl)-3-(1H-pyrrol-1-yl)benzene-1-carbohydroximamide
  • 3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid

Uniqueness

3-(1H-pyrrol-1-yl)-N’-(2-thienylcarbonyl)-2-thiophenecarbohydrazide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

3-pyrrol-1-yl-N'-(thiophene-2-carbonyl)thiophene-2-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S2/c18-13(11-4-3-8-20-11)15-16-14(19)12-10(5-9-21-12)17-6-1-2-7-17/h1-9H,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUNWZWUDXMTSRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(SC=C2)C(=O)NNC(=O)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001330995
Record name 3-pyrrol-1-yl-N'-(thiophene-2-carbonyl)thiophene-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001330995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820300
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

672952-10-2
Record name 3-pyrrol-1-yl-N'-(thiophene-2-carbonyl)thiophene-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001330995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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